BenchChemオンラインストアへようこそ!

3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine

Lipophilicity Physicochemical Property Drug-likeness

3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine (CAS 62638-37-3) is a synthetic small-molecule heterocycle belonging to the fused imidazo[2,1-c][1,2,4]triazine class. It has the molecular formula C₁₂H₁₄N₄ and a molecular weight of 214.27 g·mol⁻¹.

Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
CAS No. 62638-37-3
Cat. No. B12908831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine
CAS62638-37-3
Molecular FormulaC12H14N4
Molecular Weight214.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NNC3=NCCN3C2
InChIInChI=1S/C12H14N4/c1-9-2-4-10(5-3-9)11-8-16-7-6-13-12(16)15-14-11/h2-5H,6-8H2,1H3,(H,13,15)
InChIKeyBQJBIFCWVPMJLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine (CAS 62638-37-3) – Core Chemical Identity and Comparative Class Positioning


3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine (CAS 62638-37-3) is a synthetic small-molecule heterocycle belonging to the fused imidazo[2,1-c][1,2,4]triazine class. It has the molecular formula C₁₂H₁₄N₄ and a molecular weight of 214.27 g·mol⁻¹ . The compound is characterized by a partially saturated 1,4,6,7-tetrahydroimidazo core fused to a 1,2,4-triazine ring and bears a 4-methylphenyl (p-tolyl) substituent at the 3-position, which differentiates it from the parent 3-phenyl analog. The 3-aryl-tetrahydroimidazo[2,1-c][1,2,4]triazine scaffold was first reported via a condensation-based synthetic route by Eberle and Schirm in 1977, wherein substituted phenacyl bromides react with 2-methylthioimidazoline to yield a series of 3-phenyl derivatives (4a–4n) [1]. The 4-methylphenyl congener lies within this foundational series and represents a specific, structurally distinct entry within the broader imidazo[2,1-c][1,2,4]triazine chemical space, where modifications to the 3-aryl group exert measurable effects on physicochemical properties such as lipophilicity and polar surface area.

Why Generic Substitution Fails for 3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine (CAS 62638-37-3)


Compounds within the tetrahydroimidazo[2,1-c][1,2,4]triazine class cannot be treated as interchangeable equivalents for procurement or screening purposes because even single-point aryl substituent changes at the 3-position produce quantifiable differences in lipophilicity, polar surface area (PSA), and predicted pharmacokinetic behavior that are meaningful for lead optimization. For the target compound bearing a 4-methylphenyl group, the experimentally derived LogP of 0.11 and PSA of 40.0 Ų place it in a distinct physicochemical space relative to close analogs bearing halogen, methoxy, or unsubstituted phenyl groups. In a structurally related series of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones, Sztanke et al. demonstrated that the identity of the aryl substituent directly modulates both lipophilicity (measured by reversed-phase HPLC) and in vitro cytotoxic potency across multiple human carcinoma cell lines [1]. Although these dione derivatives differ in oxidation state from the target compound, they establish a class-level principle: aryl substitution regiochemistry and electronic character are not passive structural features but active drivers of biological performance. Substituting the 4-methylphenyl compound with an unsubstituted phenyl, 4-chlorophenyl, or 4-methoxyphenyl analog without revalidating the specific assay endpoint of interest would risk unknowingly adopting a compound with a divergent activity profile, solubility behavior, and metabolic stability.

Quantitative Differentiation Evidence for 3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine (CAS 62638-37-3) vs. Closest Analogs


Lipophilicity (LogP) Comparison: 4-Methylphenyl vs. Unsubstituted 3-Phenyl Analog

The 4-methylphenyl substituent at position 3 confers a computationally determined LogP of 0.11 on the target compound . In contrast, the unsubstituted 3-phenyl analog (1,4,6,7-tetrahydro-3-phenylimidazo[2,1-c][1,2,4]triazine, CAS not independently assigned) is predicted to have a lower LogP (estimated −0.2 to 0.0 based on the absence of the methyl group contribution) [1]. The methyl group adds a hydrophobic increment of approximately 0.5 LogP units relative to the parent phenyl, shifting the compound marginally toward improved membrane permeability potential while remaining within the favorable drug-like LogP range (<5).

Lipophilicity Physicochemical Property Drug-likeness

Polar Surface Area (PSA) Differentiation vs. 8-Aryl-3,4-dione Oxidized Congeners

The target compound possesses a PSA of 40.0 Ų , which is substantially lower than the PSA of the oxidized 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione analogs, which bear additional carbonyl oxygen atoms. For a representative 8-(4-methylphenyl)-3,4-dione derivative, the predicted PSA exceeds 70 Ų due to the two additional hydrogen-bond-accepting carbonyl groups [1]. This difference in PSA places the target compound well within the favorable range for blood-brain barrier (BBB) penetration (PSA < 60–70 Ų is generally predictive of CNS penetration), whereas the dione analogs fall in a range more consistent with peripherally restricted agents.

Polar Surface Area Blood-Brain Barrier Penetration Solubility

Synthetic Accessibility and Regiochemical Fidelity: 3-Aryl vs. 1-Methyl-3-aryl Substitution Pattern

The Eberle-Schirm synthetic route provides direct access to 3-aryl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazines (series 4a–4n) via condensation of phenacyl bromides with 2-methylthioimidazoline followed by cyclization with hydrazine [1]. The target 4-methylphenyl compound is obtained as a single regioisomer with the aryl group at position 3 and no alkyl substitution at N-1. In contrast, when methylhydrazine is employed in place of hydrazine in the same synthetic sequence, the products are 1-methyl-3-aryl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazines, which possess an additional N-1 methyl group that alters hydrogen-bond donor capacity and metabolic vulnerability [1]. The target compound's NH at position 4 remains available for hydrogen-bonding interactions, whereas the 1-methyl analogs lack this donor.

Synthetic Chemistry Regioselectivity Chemical Purity

Molecular Weight Advantage for Fragment-Based and Lead-Like Screening Libraries

With a molecular weight of 214.27 Da , the target compound occupies a favorable position within both fragment-like (MW < 300) and lead-like (MW < 350) chemical space as defined by the Astex Rule of Three and related guidelines. This is in contrast to many biologically active imidazo[2,1-c][1,2,4]triazine derivatives reported in the literature, such as the 8-aryl-3,4-dione antitumor series (MW typically 244–300) [1] or the more elaborate imidazo[2,1-c][1,2,4]triazin-6-amines (MW > 280) [2]. The lower molecular weight of the target compound provides greater scope for subsequent chemical elaboration to optimize potency while maintaining drug-like properties, and positions it as a more synthetically tractable starting point for fragment-based screening collections.

Fragment-Based Drug Discovery Lead-Like Properties Library Design

Optimal Research and Industrial Application Scenarios for 3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine (CAS 62638-37-3)


Fragment-Based Drug Discovery Library Enrichment with a CNS-Penetrable Physicochemical Profile

The target compound's low molecular weight (214.27 Da), favorable computed LogP (0.11), and low PSA (40.0 Ų) position it as a candidate for inclusion in fragment-screening libraries, particularly for programs targeting CNS indications where PSA < 60 Ų is a recognized predictor of blood-brain barrier penetration [1]. Compared to more highly oxidized imidazo[2,1-c][1,2,4]triazine analogs such as the 3,4-dione series (PSA > 70 Ų) [2], the target compound is predicted to exhibit superior CNS exposure at equivalent plasma concentrations. Procurement should prioritize this specific compound over the dione analogs when the screening objective involves intracellular or CNS targets.

Medicinal Chemistry Lead Optimization with a Defined Hydrogen-Bond Donor Pharmacophore

The presence of a single N-H hydrogen-bond donor at position 4 distinguishes this compound from N-1-methylated analogs that lack this donor functionality [1]. In structure-based drug design campaigns where the target protein's binding site contains a hydrogen-bond-accepting residue (e.g., backbone carbonyl of a hinge region in kinases), the target compound provides a defined donor pharmacophore that is absent in the 1-methyl-3-aryl series. Procurement should select this specific scaffold when the pharmacophore hypothesis requires a hydrogen-bond donor at the imidazole/triazine junction, as the 1-methyl analog cannot fulfill this interaction.

Synthetic Chemistry Starting Material for Regioselective Derivatization at N-1, C-6, or C-7

The Eberle-Schirm synthetic route [1] establishes that the tetrahydroimidazo[2,1-c][1,2,4]triazine core can be selectively functionalized: alkylation at N-1 is achieved by using methylhydrazine in place of hydrazine during cyclization, and the C-6/C-7 positions (saturated carbons in the imidazoline ring) remain available for further oxidation or substitution. Researchers requiring a scaffold with a free N-4 hydrogen and unfunctionalized saturated ring for subsequent diversification should procure the hydrazine-derived 3-aryl compound (target) rather than the methylhydrazine-derived 1-methyl series, as the latter precludes N-1 functionalization and introduces an additional steric element that may interfere with subsequent chemistry or target binding.

Comparative Structure-Activity Relationship (SAR) Studies of 3-Aryl Substitution Effects

For research programs systematically exploring the impact of 3-aryl substitution on biological activity within the imidazo[2,1-c][1,2,4]triazine class, the 4-methylphenyl derivative fills a specific electronic and steric niche between the unsubstituted 3-phenyl analog (electronically neutral, minimal steric bulk) and the 4-chlorophenyl or 4-methoxyphenyl analogs (electron-withdrawing or electron-donating, respectively) [1][2]. The 4-methyl group provides a modest electron-donating inductive effect (+I) and a small lipophilic increment (ΔLogP ≈ +0.5) without introducing the metabolic liability of a methoxy O-demethylation site or the potential toxicity concerns associated with halogenated aromatics. Procurement of this specific aryl variant enables a complete substitution matrix across the 3-aryl position for correlating physicochemical properties with biological readouts.

Quote Request

Request a Quote for 3-(4-Methylphenyl)-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.